molecular formula C13H26N4O2 B1505499 (1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester CAS No. 1023970-58-2

(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester

Cat. No.: B1505499
CAS No.: 1023970-58-2
M. Wt: 270.37 g/mol
InChI Key: MLBRGPOWBHLFRF-UHFFFAOYSA-N
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Description

(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester: is a chemical compound with the molecular formula C13H26N4O2 . It is a derivative of cyclododecane, featuring a tetraaza-cyclododecane core with an acetic acid allyl ester group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester typically involves the following steps:

  • Cyclization: : Cyclododecane is reacted with appropriate amines to form the tetraaza-cyclododecane core.

  • Esterification: : The resulting tetraaza-cyclododecane is then esterified with allyl acetic acid under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at various positions on the cyclododecane ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Reduced forms of the compound.

  • Substitution: : Substituted derivatives of the cyclododecane ring.

Scientific Research Applications

(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Employed in the study of protein interactions and binding studies.

  • Medicine: : Potential use in drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester: can be compared with other similar compounds such as 1,4,7,10-tetraazacyclododecane-1-acetic acid ethyl ester and 1-benzyl-1,4,7,10-tetraazacyclododecane . These compounds share the tetraaza-cyclododecane core but differ in their ester groups and substituents, leading to variations in their properties and applications.

List of Similar Compounds

  • 1,4,7,10-tetraazacyclododecane-1-acetic acid ethyl ester

  • 1-benzyl-1,4,7,10-tetraazacyclododecane

  • 1,4,7,10-tetraazacyclododecane-1-acetic acid methyl ester

Properties

IUPAC Name

prop-2-enyl 2-(1,4,7,10-tetrazacyclododec-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O2/c1-2-11-19-13(18)12-17-9-7-15-5-3-14-4-6-16-8-10-17/h2,14-16H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBRGPOWBHLFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CN1CCNCCNCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705330
Record name Prop-2-en-1-yl (1,4,7,10-tetraazacyclododecan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023970-58-2
Record name Prop-2-en-1-yl (1,4,7,10-tetraazacyclododecan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester
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(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester
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(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester
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(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester
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(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester
Reactant of Route 6
(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester

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